2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline
Description
Properties
CAS No. |
55096-42-9 |
|---|---|
Molecular Formula |
C17H14F3N5O |
Molecular Weight |
361.32 g/mol |
IUPAC Name |
N-(2,4-diaminoquinazolin-6-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)10-3-1-2-9(6-10)7-14(26)23-11-4-5-13-12(8-11)15(21)25-16(22)24-13/h1-6,8H,7H2,(H,23,26)(H4,21,22,24,25) |
InChI Key |
LILLLYMHVLAJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Biological Activity
2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antitumor, antimicrobial, and antimalarial activities, supported by data tables and relevant case studies.
The compound has the molecular formula and is characterized by the presence of a quinazoline core, which is known for its pharmacological potential. The trifluoromethyl group enhances lipophilicity and biological activity.
Antitumor Activity
Recent studies have highlighted the potential of quinazoline derivatives, including 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline, as anticancer agents. The compound exhibits selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against breast (MCF-7) and lung (A549) cancer cell lines. The results indicated an IC50 value of 2.09 μM against MCF-7 cells and 2.08 μM against HepG2 cells, demonstrating potent anticancer activity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of key enzymes necessary for bacterial growth.
Antibacterial Efficacy
In vitro studies have assessed the antibacterial activity of 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline against Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 75 |
| Escherichia coli | 12 | 70 |
Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests potential efficacy in treating malaria. Research indicates that it acts on different sites within the folic acid pathway compared to traditional inhibitors.
Efficacy Against Malaria
A comparative study on similar quinazoline derivatives showed that certain analogs exhibited strong antimalarial activity, suggesting that 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline may possess similar properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s m-trifluoromethylphenyl acetamido group distinguishes it from other quinazoline derivatives. Key structural comparisons include:
Key Observations :
- The acetamido linker may offer stronger hydrogen-bonding interactions with enzyme active sites compared to ether or amino linkers in analogs like trimetrexate .
Critical Insights :
- The trifluoromethyl group may confer resistance to metabolic degradation compared to methoxy or hydroxyl groups .
- Acetamido vs. Amino Linkers: Acetamido-containing derivatives (like the target) could exhibit stronger enzyme binding due to additional hydrogen-bonding interactions, whereas amino linkers (e.g., trimetrexate) prioritize flexibility .
Pharmacokinetic and Toxicity Considerations
- Toxicity : Halogenated derivatives (e.g., Compound 9) may pose hepatotoxicity risks, whereas the target compound’s CF₃ group could reduce such liabilities .
Preparation Methods
Synthesis of 2,4-Diaminoquinazoline Core
A common starting point is the preparation of 2,4-diaminoquinazoline or its derivatives via cyclocondensation reactions involving appropriate substituted benzonitriles or anthranilic acid derivatives.
- For example, 5-amino-2-fluorobenzonitrile can be converted into 2-chloro-N-(3-cyano-4-fluorophenyl)acetamide by reaction with chloroacetyl chloride in the presence of sodium bicarbonate in acetone at low temperature (0°C to room temperature) with high yield (~98%).
- Subsequent nucleophilic substitution with substituted phenols or hydroxylated quinolines in the presence of potassium carbonate in DMF at elevated temperature (85°C for 6-7 hours) yields intermediates that can be cyclized to quinazoline derivatives.
Introduction of the 6-Substituent (m-Trifluoromethylphenylacetamido Group)
The key step for the target compound is the attachment of the m-trifluoromethylphenylacetamido group at position 6 of the quinazoline ring.
- This can be achieved by reacting a 2,4-diamino-6-chloroquinazoline intermediate with m-trifluoromethylphenylacetamide or its activated derivative under nucleophilic substitution conditions.
- The chloro group at position 6 acts as a leaving group, allowing the amide nitrogen of the m-trifluoromethylphenylacetamido moiety to displace it, forming the desired 6-substituted quinazoline.
- Reaction conditions typically involve polar aprotic solvents such as DMF or DMSO, with bases like DIPEA (N,N-diisopropylethylamine) to facilitate substitution, at elevated temperatures (e.g., 80-150°C).
Cyclocondensation and Final Purification
- The final cyclization to form the quinazoline ring system with the 2,4-diamino substitution is often performed under microwave irradiation or conventional heating in the presence of urea derivatives or carbamates, which promote ring closure.
- Purification is achieved by crystallization from suitable solvent mixtures (e.g., dichloromethane:methanol) or chromatographic techniques to isolate the pure compound.
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Amino-2-fluorobenzonitrile + Chloroacetyl chloride | NaHCO3, acetone, 0°C to RT, 2.5 h | 2-Chloro-N-(3-cyano-4-fluorophenyl)acetamide | 98.2 | High yield, light brown solid |
| 2 | Compound from Step 1 + m-Trifluoromethylphenylacetamide | K2CO3, DMF, 85°C, 6-7 h | 6-Substituted intermediate | 40-50 | Nucleophilic substitution |
| 3 | Intermediate + Urea derivative or carbamate | DIPEA, DMF, microwave heating, 145°C, 1.5-2.5 h | 2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline | 35-45 | Cyclocondensation, ring closure |
| 4 | Crude product | Crystallization (DCM:MeOH) | Pure target compound | - | Purification step |
Research Findings and Analytical Data
- The synthesized 2,4-diaminoquinazoline derivatives, including those with phenylacetamido substituents, have been characterized by melting point, NMR spectroscopy (^1H NMR), and mass spectrometry confirming the expected structures.
- Yields for the key substitution and cyclization steps range from 35% to 50%, depending on reaction conditions and substituent effects.
- Molecular docking and molecular dynamics simulations have shown stable binding of such quinazoline derivatives to biological targets, supporting the relevance of the synthetic approach for bioactive compound development.
Q & A
Q. What are the established synthetic routes and characterization methods for 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline?
The synthesis typically involves reductive alkylation or condensation reactions. For example, substituted benzylamines are reacted with aldehydes (e.g., acetaldehyde, propionaldehyde) in acetonitrile under acidic conditions (pH 2–3 adjusted with HCl), followed by reduction with NaCNBH₃. Purification is achieved via column chromatography using chloroform:methanol:NH₄OH solvent systems . Characterization employs:
Q. What are the primary biological targets and mechanisms of action for this quinazoline derivative?
The compound acts as a dihydrofolate reductase (DHFR) inhibitor , disrupting folate metabolism critical for DNA synthesis. Computational docking studies show its structural analogs bind to the DHFR active site with RMSD values <1.1 Å, mimicking methotrexate’s binding mode . Additional targets include EGFR tyrosine kinase (implicated in cancer) and acetylcholinesterase (relevant to Alzheimer’s disease), though direct evidence requires further validation .
Q. What key structural features contribute to its bioactivity?
- The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
- The 2,4-diaminoquinazoline core mimics folate’s pteridine ring, enabling competitive DHFR inhibition .
- Substitutions at the 6-position (e.g., benzyl, naphthyl) modulate selectivity between bacterial, protozoal, and human DHFR isoforms .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for derivatives with bulky substituents (e.g., cyclopropyl or naphthyl groups)?
- Solvent choice : Acetonitrile is preferred for solubility of lipophilic intermediates .
- Reaction time : Extended stirring (up to 72 hours) improves yields for sterically hindered aldehydes .
- Purification : Gradient elution in column chromatography (e.g., CHCl₃:CH₃OH ratios from 10:1 to 5:1) resolves closely related byproducts . Yields for bulky derivatives (e.g., cyclopropyl-substituted analogs) often drop to 13–21% compared to simpler alkyl derivatives (45–67%) .
Q. How should researchers address contradictory bioactivity data across studies (e.g., variable IC₅₀ values in DHFR inhibition assays)?
- Assay standardization : Differences in DHFR sources (e.g., human vs. Plasmodium) and assay conditions (pH, cofactors) significantly impact IC₅₀ .
- Structural nuances : Minor modifications (e.g., replacing trifluoromethyl with dichlorophenoxy groups) alter binding kinetics. For example, compound 34 (2,4-diamino-6-(3,4-dichlorophenoxy)-quinazoline) shows weaker DHFR inhibition than the trifluoromethyl analog .
- Cellular context : Antimalarial activity in Plasmodium berghei models does not always correlate with in vitro enzyme assays due to pharmacokinetic factors .
Q. What computational strategies are effective for predicting binding affinity and selectivity of quinazoline derivatives?
- Molecular docking : Tools like LeadIT validate poses using crystal structures (e.g., PDB 1LY3 for DHFR) with RMSD <1.1 Å .
- Free-energy perturbation (FEP) : Quantifies the impact of substituents (e.g., methoxy vs. trifluoromethyl) on binding energy .
- ADMET prediction : Models assess logP, solubility, and cytochrome P450 interactions to prioritize analogs with favorable pharmacokinetics .
Q. How can researchers design derivatives to improve selectivity for parasitic vs. human DHFR?
- Substitution at the 6-position : Naphthyl or trichlorobenzyl groups enhance selectivity for Plasmodium DHFR by exploiting larger active-site pockets .
- Ionic interactions : Introducing cationic groups (e.g., ethylamino) improves binding to conserved acidic residues in parasitic DHFR .
- Proteolytic stability : Fluorinated analogs resist metabolic degradation in liver microsomes, critical for in vivo efficacy .
Methodological Considerations
- Controlled reaction pH : Acidic conditions (pH 2–3) during synthesis prevent premature precipitation and ensure complete reduction .
- Bioassay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism-specific activity .
- Crystallography : Co-crystallization with DHFR or EGFR provides structural insights for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
